Dodecylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-22-1 (Parent) | |
| Record name | Laurylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-73-7 | |
| Record name | Dodecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
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Aggregation and Self Assembly Phenomena of Dodecylammonium Chloride Systems
Micellization Processes and Thermodynamic Characterization
The formation of micelles is a spontaneous process that occurs above a certain concentration, known as the critical micelle concentration (CMC). This phenomenon is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic dodecyl chains of the surfactant and water molecules.
The critical micelle concentration (CMC) is a key parameter that indicates the concentration at which surfactant monomers begin to form aggregates or micelles in a solution. wikipedia.org For dodecylammonium chloride, the CMC is approximately 1.47 x 10⁻² M. umcs.pl Several factors can influence this value, including temperature, the presence of salts, and the addition of other substances.
The critical micelle concentration of ionic surfactants like this compound typically exhibits a U-shaped dependence on temperature. researchgate.netscialert.net Initially, the CMC decreases as the temperature rises, reaching a minimum value at a specific temperature before increasing with a further increase in temperature. scialert.netresearchgate.net This behavior is attributed to two opposing effects of temperature on the micellization process. Firstly, the dehydration of the hydrophilic head groups with increasing temperature favors micellization, leading to a lower CMC. Secondly, the disruption of the structured water molecules around the hydrophobic tails at higher temperatures disfavors micellization, causing the CMC to increase. researchgate.net
For dodecyltrimethylammonium (B156365) chloride (a closely related surfactant), the temperature dependence of the CMC shows a typical U-shaped form with a minimum around 306 ± 3 K. researchgate.net
Table 1: Temperature Dependence of Critical Micelle Concentration (CMC) for Dodecyltrimethylammonium Chloride (DTAC) Note: This table is illustrative and based on the typical behavior of dodecylammonium surfactants.
| Temperature (°C) | CMC (mM) |
|---|---|
| 15 | 15.8 |
| 25 | 14.7 |
| 35 | 14.5 |
| 45 | 15.2 |
The chloride counterion in this compound plays a crucial role in the aggregation process. The degree of counterion binding to the micelles of aqueous n-alkylammonium chlorides, including this compound, has been evaluated, with a reported value of 0.80 for the degree of counterion binding (β) for this compound. nih.gov
The addition of salts, particularly those with a common counterion like sodium chloride (NaCl), significantly influences the micellization of this compound. The presence of excess counterions from the salt screens the electrostatic repulsions between the positively charged ammonium (B1175870) head groups of the surfactant molecules in the micelle. nih.gov This shielding effect promotes the formation of micelles at lower surfactant concentrations, thus decreasing the CMC. researchgate.netnih.gov The effectiveness of different anions in promoting micellization generally increases with the valence of the anion. acs.orgresearchgate.net For instance, the ability of various anions to promote the micellization of a similar cationic surfactant, dodecyltrimethylammonium bromide (DTAB), follows the order: Cit³⁻ > PO₄³⁻ > SO₄²⁻ > CO₃²⁻ > HPO₄²⁻ > Cl⁻ > H₂PO₄⁻. acs.org
Various additives can modify the aggregation behavior of this compound.
Hydrotropes: These are compounds that can increase the solubility of sparingly soluble substances. Their effect on micellization is complex and can either increase or decrease the CMC depending on the specific hydrotrope and its concentration.
Diols: Short-chain diols can affect the CMC by altering the solvent properties and interacting with the surfactant monomers and micelles.
Urea: Urea is known as a denaturant that disrupts the structure of water. nih.gov Its presence can increase the CMC of surfactants by weakening the hydrophobic interactions that drive micelle formation. nih.gov
The thermodynamics of micellization for this compound and similar surfactants are characterized by changes in enthalpy (ΔH°mic) and entropy (ΔS°mic). The process of micellization is largely driven by entropy. nih.govnih.gov The positive entropy change is primarily due to the release of structured water molecules from around the hydrophobic alkyl chains of the surfactant monomers as they aggregate to form the micelle core. researchgate.net
The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic) and is strongly dependent on temperature. nih.gov For many ionic surfactants, ΔH°mic decreases with increasing temperature, often passing through zero. nih.govnih.gov At the temperature where ΔH°mic is zero, the micellization process is purely entropy-driven. nih.gov
Table 2: Thermodynamic Parameters for Micellization of Dodecyltrimethylammonium Chloride (DTAC) in Water at 298.15 K Note: This table provides representative values for a closely related surfactant.
| ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
|---|
The spontaneity of the micellization process is determined by the change in the Gibbs free energy of micellization (ΔG°mic). A negative value for ΔG°mic indicates that micelle formation is a spontaneous process. researchgate.net The Gibbs free energy of micellization is related to the CMC by the following equation for ionic surfactants:
ΔG°mic = (2-β)RT ln(CMC)
where β is the degree of counterion binding, R is the gas constant, and T is the absolute temperature.
The Gibbs free energy of micellization is always negative and only slightly dependent on temperature. nih.govnih.gov The primary driving force for the negative ΔG°mic is the large, positive entropy change associated with the hydrophobic effect. nih.gov
Supramolecular Architectures and Phase Behavior
Liquid Crystalline Phase Transitions and Polymorphism
Hexagonal Liquid Crystal Phases
This compound (DAC), a single-tailed cationic surfactant, is a component in catanionic surfactant mixtures that can form hexagonal liquid crystal phases. rsc.org In combination with a double-tailed anionic surfactant, sodium bis(2-ethylhexyl) sulfosuccinate, DAC participates in the formation of various structures depending on the bulk composition and total surfactant concentration. rsc.org These structures include mixed micelles, vesicles, and both lamellar and hexagonal columnar liquid crystalline phases. rsc.org
At higher surfactant concentrations, a continuous phase transition from a dispersed lamellar to a hexagonal columnar liquid crystalline phase is observed. rsc.org This transition involves several stages:
Vesicle aggregation
Reorganization into multilayer sheets
Rolling up of sheets into tubules
Formation of the hexagonal columnar liquid crystalline phase rsc.org
The differences in the molecular geometry of the two surfactants, specifically their hydrophobic chains, stabilize vesicles of various shapes such as spherical, tubular, and pearled, even in stoichiometric mixtures. rsc.org The transition to the hexagonal phase is characterized by the coexistence of both lamellar and hexagonal phases over a range of concentrations. rsc.org The formation of tubules from achiral amphiphiles like DAC is attributed to a break in the symmetry of molecular packing within the membrane, which induces bending. rsc.org
Pressure Effects on Lipidic Direct Phases
Pressure serves as a critical parameter in modulating the phase behavior of lipidic systems, including those involving dodecylammonium derivatives. Studies on the closely related dodecyltrimethylammonium chloride (DTAC) demonstrate that pressure can induce transitions between different lyotropic liquid crystalline phases. nih.govacs.orgacs.org For instance, in hydrated samples with a lipid weight concentration between 0.5 and 0.6, increasing pressure can drive a transition from the hexagonal phase to a micellar Pm3n cubic phase. nih.govacs.orgacs.org Conversely, in drier samples with a lipid concentration of 0.8, pressure induces a transition from the bicontinuous Ia3d cubic phase to the hexagonal phase. nih.govacs.orgacs.org
These pressure-induced phase transformations are a consequence of changes in the preferred interfacial curvature of the lipid molecules. nih.gov Generally, increasing pressure favors structures with larger interfacial curvature. nih.gov Therefore, for type I systems like those formed by dodecylammonium salts, pressure can drive transitions from lamellar to hexagonal (HI) phases or from HI to micellar cubic phases. nih.gov
The compressibility of the surfactant and the surrounding water molecules is also affected by pressure. The compressibility of dodecyltrimethylammonium chloride is highly dependent on pressure, while the hydration water within the lipid phases shows very low compressibility. nih.govacs.org Molecular parameters calculated during compression indicate that pressure induces small, continuous conformational changes in the surfactant molecules. nih.govacs.org
| Concentration (c) | Initial Phase | Final Phase (with increased pressure) |
| 0.5 - 0.6 | Hexagonal | Micellar Pm3n cubic |
| 0.8 | Bicontinuous Ia3d cubic | Hexagonal |
Phase Diagram Elucidation
In catanionic mixtures of this compound and sodium bis(2-ethylhexyl) sulfosuccinate, the phase diagram is influenced by both the total surfactant concentration and the molar ratio of the two surfactants. rsc.org The system exhibits a rich polymorphism, transitioning between states such as mixed micelles, vesicles of various shapes, and eventually to more ordered lamellar and hexagonal liquid crystalline phases as the concentration increases. rsc.org The transition from the lamellar to the hexagonal phase is a key feature of this system at higher concentrations. rsc.org
Host-Guest Complexation and Stimuli-Responsive Systems
Pillararene-Based Host-Guest Interactions
Pillararenes, a class of macrocyclic host molecules, have been utilized to form host-guest complexes with this compound derivatives. frontiersin.orgnih.govnih.govresearcher.life Specifically, a water-soluble pillar nih.govarene dodecyl-ammonium chloride (CP6) has been shown to form stable 1:1 inclusion complexes with aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA) and 2-naphthalenesulfonic acid (2-NA). frontiersin.orgnih.govnih.govresearcher.life The formation of these complexes is driven by non-covalent interactions, where the guest molecule is threaded into the cavity of the pillararene host. nih.gov The stability of these complexes is indicated by high binding constants. frontiersin.orgnih.govnih.govresearcher.life The unique, rigid, and symmetrical architecture of pillararenes, along with their electron-rich cavities, makes them effective hosts for various guest molecules. rsc.org
pH-Responsive Host-Guest Binding Motifs
The host-guest complexation between the water-soluble pillar nih.govarene dodecyl-ammonium chloride (CP6) and aromatic sulfonic acids exhibits pH-responsiveness. frontiersin.orgnih.govnih.govresearcher.life The binding and release of the guest molecules can be controlled by altering the pH of the solution. frontiersin.orgnih.govnih.govresearcher.life The addition of a base, such as sodium hydroxide (B78521) (NaOH), leads to the decomplexation or dethreading of the guest molecule from the pillararene cavity. frontiersin.orgnih.gov Conversely, the subsequent addition of an acid, like hydrochloric acid (HCl), can reverse this process, leading to the re-formation of the host-guest complex. frontiersin.orgnih.gov This reversible complexation and decomplexation make these systems promising for applications in controlled molecular release. frontiersin.orgnih.gov
| Host | Guest | Stimulus for Decomplexation | Stimulus for Re-complexation |
| Pillar nih.govarene dodecyl-ammonium chloride (CP6) | p-toluenesulfonic acid (p-TSA) | Addition of Base (NaOH) | Addition of Acid (HCl) |
| Pillar nih.govarene dodecyl-ammonium chloride (CP6) | 2-naphthalenesulfonic acid (2-NA) | Addition of Base (NaOH) | Addition of Acid (HCl) |
Nanomaterial and Biomaterial Self-Assembly Principles
The formation of the various phases and structures observed in this compound systems is governed by the principles of self-assembly. nih.govnih.govresearchgate.net Self-assembly is a process where disordered building blocks, in this case, this compound molecules and any co-surfactants or other components, spontaneously organize into ordered structures. nih.govresearchgate.net This process is driven by the minimization of free energy and is mediated by a combination of non-covalent interactions, including hydrophobic effects, electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov
The specific morphology of the resulting self-assembled structure, whether it be micelles, vesicles, or liquid crystalline phases like the hexagonal phase, is determined by factors such as the molecular geometry of the constituent molecules (the critical packing parameter), their concentration, temperature, and the ionic strength of the medium. researchgate.net In the context of nanomaterials and biomaterials, these self-assembled structures can serve as templates or functional entities themselves. nih.govnih.gov The ability to control the self-assembly process, for instance, through stimuli-responsive systems like the pH-dependent host-guest complexes, is a key area of research for creating advanced materials with tailored properties. nih.govresearchgate.net
Interactions in Mixed Surfactant Systems
The behavior of this compound in aqueous solutions is significantly modified when other surfactants are introduced. These interactions can lead to synergistic effects, where the properties of the mixture are enhanced beyond the sum of its individual components, and the formation of complex supramolecular structures.
Synergistic Effects in Binary and Ternary Surfactant Mixtures
The mixing of this compound with other surfactants, particularly those of different charge or structure, often results in non-ideal behavior indicative of synergistic interactions. This is especially prominent in binary mixtures.
Research on aqueous binary mixtures of this compound with other cationic surfactants, such as tetradecylammonium chloride and hexadecylammonium chloride, shows that the components mix non-ideally in both the mixed micelles formed in the bulk solution and in the mixed monolayer at the air/water interface. researchgate.net The interactions between the different cationic surfactant molecules are complex and can be evaluated using regular solution theory. researchgate.net For instance, in mixtures of this compound and dodecyltrimethylammonium chloride, the interaction energy between the differing ammonium headgroups was calculated to be approximately -0.05 kT, indicating a weak attractive interaction. nih.gov
Synergism is also observed in mixtures of this compound with non-ionic surfactants. These systems exhibit enhanced surface activity, meaning the concentration required to reduce surface tension or form micelles is lower for the mixture than for the individual components. nih.govacs.org This synergy arises because the presence of the non-ionic surfactant reduces the electrostatic repulsion between the cationic Dodecylammonium headgroups, allowing for more compact packing at interfaces and within micelles. nih.govacs.org While extensively studied in binary systems, detailed research on the synergistic effects of this compound in ternary surfactant mixtures is less common.
Catanionic Surfactant Complex Formation and Behavior
When this compound, a cationic surfactant, is mixed with an anionic surfactant, strong electrostatic attraction between the oppositely charged headgroups drives the formation of catanionic complexes. researchgate.net This interaction is typically highly synergistic and can lead to a significant reduction in the critical micelle concentration (CMC) and a dramatic change in the phase behavior of the system. researchgate.net
The formation of these complexes can result in the precipitation of a neutral, salt-like compound, particularly when the surfactants are mixed in equimolar ratios. At other mixing ratios, a variety of self-assembled structures can be formed. For example, studies on similar catanionic systems, such as dodecyltrimethylammonium chloride (a structurally related cationic surfactant) mixed with sodium nonanoate, show the formation of a large isotropic micellar solution phase, which coexists with different liquid crystalline phases as the total surfactant concentration increases. acs.orgcapes.gov.br At an equimolar ratio, a lamellar phase is often observed, while hexagonal phases can form when one surfactant is in excess. acs.orgcapes.gov.br The stability and structure of these aggregates are heavily influenced by the asymmetry in the alkyl chain lengths of the two surfactants. acs.org
Intermolecular Interactions in Mixed Micelles and Adsorbed Films
The nature and strength of intermolecular interactions in mixed systems of this compound can be quantified using thermodynamic models, such as the regular solution theory. This theory provides an interaction parameter (β) that describes the nature of the interaction between the two surfactants in a mixed state. A negative value for β indicates a net attraction (synergism), while a positive value signifies repulsion (antagonism). mdpi.com
In binary mixtures of this compound with homologous cationic surfactants like tetradecylammonium chloride, non-ideal mixing is observed, and the interaction parameters can be calculated to quantify this deviation from ideality. researchgate.net Studies on similar cationic surfactants reveal that these interactions are often weakly attractive. For the this compound/dodecyltrimethylammonium chloride system, the interaction energy was found to be slightly attractive. nih.gov
These interaction parameters can differ between the adsorbed film at the air-water interface and the micelles in the bulk solution. This suggests that the geometry and environment of the aggregate structure influence the strength of the intermolecular forces.
| Surfactant System | Aggregate Type | Interaction Parameter (β) | Interaction Energy (kT) | Reference |
|---|---|---|---|---|
| This compound / Dodecyltrimethylammonium chloride | Mixed Micelle | Data Not Available | ~ -0.05 | nih.gov |
| This compound / Tetradecylammonium chloride | Mixed Micelle & Monolayer | Non-ideal (value not specified) | Data Not Available | researchgate.net |
Self-Assembly Modulation by Multi-valent and Hydrolyzable Counterions
The self-assembly behavior of ionic surfactants is highly sensitive to the nature of their counterions. While the chloride ion is monovalent, replacing it with multi-valent or hydrolyzable counterions can dramatically alter the size, shape, and stability of the aggregates formed by the dodecylammonium cation.
While direct studies on this compound are limited, extensive research on the closely related double-chained surfactant, didodecyldimethylammonium (B1216837) (DDA+), illustrates the profound impact of such counterions. acs.orgnih.govfigshare.com This research serves as a valuable model for understanding how counterions can modulate self-assembly. In these systems, hydrolyzable counterions such as phosphate (B84403) (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻), oxalate (B1200264), and carbonate can induce the formation of diverse structures depending on their charge and the solution's pH. acs.orgnih.govfigshare.com
Key findings from these analogue systems include:
Phosphate and Carbonate Counterions: At various hydrolysis states (controlled by pH), these ions stabilize extended regions of an isotropic micellar solution. The micelles are often described as prolate ellipsoids whose size and aspect ratio change with surfactant concentration and the specific hydrolysis state of the counterion. nih.govfigshare.com
Oxalate Counterions: In contrast, both monovalent and divalent oxalate counterions tend to promote the formation of bilayer structures even in dilute solutions. Divalent oxalate, in particular, forms bilayers with very limited capacity to swell with water. nih.gov
Lamellar Phases: At sufficiently high surfactant concentrations, a lamellar (Lα) phase is universally formed, regardless of the hydrolyzable counterion used. nih.govfigshare.com
These findings demonstrate that the counterion's charge, size, hydration, and ability to participate in pH-dependent equilibria are critical parameters that can be tuned to control the supramolecular architecture of cationic surfactant systems. nih.gov
Interactions with Biomacromolecules (e.g., Sodium Caseinate, Carrageenan Gels)
This compound interacts with charged biomacromolecules through a combination of electrostatic and hydrophobic forces, leading to complex formation and structural changes in the biopolymer.
Interaction with Carrageenan Gels: The interaction between this compound and carrageenans (such as κ- and ι-carrageenan), which are sulfated polysaccharides, is well-documented. tandfonline.comresearchgate.nettandfonline.com The negatively charged sulfate (B86663) groups on the carrageenan chains strongly attract the positively charged dodecylammonium headgroups.
The progressive addition of this compound to a carrageenan gel induces significant structural changes across multiple scales: tandfonline.comresearchgate.net
Nano-scale: At low concentrations, the binding of surfactant monomers leads to the formation of distinct surfactant domains within the gel network. tandfonline.comresearchgate.net
Macro-scale: As the surfactant concentration increases, the gel structure begins to break down. Near the critical micelle concentration of the surfactant, microphase-separated domains appear. tandfonline.comresearchgate.net This can lead to a phase separation into a turbid gel region and, eventually, to the collapse of the gel. tandfonline.comresearchgate.net
Molecular Ordering: X-ray diffraction studies of collapsed gels reveal the formation of highly ordered, bilayered surfactant structures that are integrated with the carrageenan chains. tandfonline.comresearchgate.net The increasing concentration of this compound enhances the ordering and growth of these mesostructural domains, indicating strong electrostatic interactions. tandfonline.comresearchgate.net
Interaction with Sodium Caseinate: The interaction of this compound with sodium caseinate, a mixture of milk proteins (αs-, β-, and κ-casein), has been a subject of study. researchgate.netresearchgate.net Caseins are amphiphilic proteins that are negatively charged at neutral pH, providing sites for electrostatic binding with the cationic headgroup of this compound. researchgate.netresearchgate.net
The binding mechanism is expected to follow a general pattern for protein-surfactant interactions:
Electrostatic Binding: Initially, individual dodecylammonium ions bind to negatively charged residues (like aspartic and glutamic acid) on the casein molecules.
Cooperative Hydrophobic Binding: Once initial binding sites are occupied, a cooperative process begins where the hydrophobic dodecyl tails of additional surfactant molecules associate with those already bound, forming micelle-like aggregates along the protein chain. This occurs at a surfactant concentration that is typically well below its normal critical micelle concentration. researchgate.net
This binding can neutralize the protein's charge, potentially leading to the formation of insoluble complexes and precipitation. Further addition of the surfactant can lead to the redissolution of these complexes as the protein-surfactant complex acquires a net positive charge. researchgate.net
Interfacial Science and Adsorption Dynamics of Dodecylammonium Chloride
Adsorption at Fluid-Fluid Interfaces
Dodecylammonium chloride (DAC) is a cationic surfactant that actively adsorbs at fluid-fluid interfaces, such as the air-water or oil-water interface. This behavior is driven by its amphiphilic molecular structure, which consists of a hydrophilic ammonium (B1175870) headgroup and a hydrophobic dodecyl hydrocarbon tail. At an interface, these molecules orient themselves to minimize unfavorable interactions, with the hydrophobic tail directed away from the aqueous phase and the hydrophilic headgroup remaining in contact with it.
Surface Tension Reduction Mechanisms
The primary mechanism by which this compound reduces surface tension is through its adsorption at the interface. The presence of DAC molecules disrupts the cohesive hydrogen-bonding network of water molecules at the surface. This interference lessens the net inward pull on the surface molecules, thereby reducing the surface tension. The extent of this reduction is dependent on the concentration of the surfactant in the bulk solution; as the concentration increases, more DAC molecules adsorb to the interface, leading to a greater decrease in surface tension until the interface becomes saturated. oup.comresearchgate.net The efficiency of a surfactant is related to its ability to lower the interfacial tension between two immiscible fluids, such as oil and water. researchgate.net
The adsorption process is driven by both hydrophobic and electrostatic forces. researchgate.net The hydrophobic dodecyl tail is expelled from the water phase to the interface, while the positively charged ammonium headgroup interacts favorably with water molecules. In mixtures with oppositely charged surfactants, electrostatic interactions between the head groups can further enhance adsorption and the subsequent reduction in surface tension. researchgate.net
Surface Density and Molecular Packing at Interfaces
As the bulk concentration of this compound increases, so does its concentration at the interface, a value known as surface density. Thermodynamic relations can be applied to surface tension data to numerically evaluate the surface densities of surfactants. oup.com At a certain point, the interface becomes saturated with DAC molecules, which pack together to form an organized monolayer.
The molecular packing is influenced by a balance of forces between the adsorbed molecules. Attractive van der Waals forces between the hydrophobic dodecyl chains favor closer packing, while electrostatic repulsion between the positively charged ammonium headgroups opposes it. The addition of an oppositely charged surfactant can enhance packing at the air/water interface, leading to a decrease in the minimum molar area occupied by each surfactant molecule. researchgate.net The structure and ordering of the hydrophobic tails can change depending on factors like pH, which alters the interfacial charge density. acs.org
Adsorption Film Phase Transitions (e.g., Gaseous to Expanded State)
The adsorbed monolayer of this compound can undergo two-dimensional phase transitions as the surface density changes. At very low concentrations, the adsorbed molecules are far apart and move freely, behaving as a two-dimensional "gaseous" film. oup.com As the surface coverage increases, interactions between the molecules become more significant.
A notable transition is from the gaseous to a "liquid expanded" state. oup.com This transition is often identified by a break point in the surface tension versus total concentration curve. oup.com In the expanded state, the molecules are more ordered and closer together than in the gaseous state, but the hydrocarbon chains still possess considerable conformational freedom. Further compression or increased concentration can lead to more condensed phases. researchgate.net The specific phase behavior depends on a balance between the interactions of the polar head groups and the weaker dispersion interactions of the hydrophobic chains. researchgate.net
Interfacial Thermodynamics of Adsorption
The adsorption of this compound at an interface is a spontaneous process governed by thermodynamic principles. The key thermodynamic parameter is the change in Gibbs free energy of adsorption (ΔG_ads), which is negative for a spontaneous process. This energy change is composed of enthalpic (ΔH_ads) and entropic (ΔS_ads) contributions.
The Gibbs Adsorption Equation is a fundamental relationship used to analyze the thermodynamics of interfaces. It relates the change in surface tension (or surface pressure, π) to the concentration of the adsorbed species. univaq.it The surface pressure is defined as the reduction in surface tension caused by the adsorption of the surfactant. univaq.it By analyzing surface tension isotherms, it is possible to calculate thermodynamic quantities such as the surface excess concentration (a measure of surface density). univaq.it Thermodynamic analysis of surfactant mixtures can reveal deviations from ideal mixing and indicate the nature of intermolecular interactions, such as attractive forces between adsorbed molecules. acs.org Theories like the extended Derjaguin-Landau-Verwey-Overbeek (XDLVO) theory can be used to calculate interfacial free energies and explain sorption characteristics, highlighting the role of hydrophobic attractive interactions. researchgate.net
Solid-Liquid Interfacial Adsorption Mechanisms
This compound also adsorbs from solution onto solid surfaces, a process critical in applications such as mineral flotation. The mechanisms of adsorption are highly dependent on the surface chemistry of the solid substrate and the properties of the liquid phase, such as pH.
Adsorption on Mineral Surfaces (e.g., Aluminosilicates, Sillimanite)
The adsorption of this compound onto the surfaces of silicate (B1173343) minerals like aluminosilicates and sillimanite is a key process in froth flotation, which separates valuable minerals from gangue. mdpi.comresearchgate.net
Mechanism of Adsorption: Silicate mineral surfaces are typically negatively charged in aqueous solutions due to the dissociation of surface hydroxyl groups or isomorphous substitution within the crystal lattice (e.g., Al³⁺ substituting for Si⁴⁺ in aluminosilicates). mdpi.com The primary mechanism for DAC adsorption is a strong electrostatic attraction between the positively charged dodecylammonium cation (RNH₃⁺) and these negative sites on the mineral surface. researchgate.netresearchgate.net The head groups of the DAC molecules adsorb onto the mineral surface, while their non-polar hydrocarbon tails orient towards the bulk solution. researchgate.net This orientation forms a hydrophobic monolayer on the particle surface, increasing its contact angle and allowing it to attach to air bubbles in the flotation process. researchgate.net
Sillimanite: Sillimanite is an aluminosilicate (B74896) mineral. The adsorption of DAC on its surface is significantly affected by solution chemistry. For instance, the presence of ions like Ca²⁺ can inhibit the flotation of sillimanite by competing with the dodecylammonium cation (RNH₃⁺) for adsorption sites, thereby decreasing the concentration of the collector at the interface. mdpi.com Molecular dynamics simulations have been used to quantify the interaction strength. The binding energy of RNH₃⁺ with the sillimanite (010) surface is substantial, indicating stable adsorption. mdpi.com
| Adsorbate | Binding Energy (kcal/mol) | Condition |
|---|---|---|
| Water (H₂O) | 189.36 | - |
| Dodecylammonium (RNH₃⁺) | 424.56 | In absence of Ca²⁺ ions |
| Dodecylammonium (RNH₃⁺) | 395.55 | In presence of Ca²⁺ ions |
Data derived from molecular dynamics simulations, indicating that Ca²⁺ ions have a depressive effect on the adsorption of RNH₃⁺ on the sillimanite surface. mdpi.com
Aluminosilicates: Aluminosilicates, such as smectite clays (B1170129) and zeolites, have complex structures composed of tetrahedral (silica) and octahedral (alumina) sheets. mdpi.com The substitution of lower-valence cations for higher-valence ones (e.g., Mg²⁺ for Al³⁺) creates a net negative charge on the mineral structure. mdpi.com This charge imbalance is compensated by exchangeable cations in the interlayer spaces or on the surface, which can be readily replaced by the dodecylammonium cation from solution. The adsorption is driven by interactions with functional groups like Si-O and Al-O on the mineral surface. mdpi.com
Influence of pH on Adsorption Profiles
The pH of an aqueous solution significantly alters the adsorption behavior and self-aggregation of this compound (DDA) on mineral surfaces. The state of dodecylamine in solution is pH-dependent; under acidic conditions, it primarily exists in its ionic state as the dodecylammonium cation (RNH3+), while in alkaline conditions, it is mostly in its neutral molecular form (RNH2) mdpi.comnih.gov. The transition between these states influences the adsorption mechanism, which can range from electrostatic attraction to hydrophobic interactions.
Molecular dynamics simulations and experimental studies on minerals like muscovite (B576469) and montmorillonite have elucidated these pH-dependent adsorption profiles nih.govresearchgate.net. At a low pH of 3, a hemi-micelle aggregated structure forms on the surface nih.gov. As the pH increases to around 8, a compact and well-organized monolayer of dodecylamine molecules and ions forms, leading to the most effective hydrophobic modification researchgate.net. At pH 10, a compact hydrophobic monolayer is also observed, with dodecylammonium cations playing a dominant role in the interaction with the mineral surface through electrostatic forces and hydrophobic interactions nih.gov. However, at a high pH of 12, adsorption of neutral dodecylamine molecules occurs, with a few molecules acting as bridges to others nearby the surface in an irregular arrangement nih.gov.
Under acidic conditions, the adsorption is dominated by the strong electrostatic attraction between the positively charged dodecylammonium cations and negatively charged mineral surfaces mdpi.com. In alkaline environments, the adsorption of the neutral molecule is characterized by weaker electrostatic forces mdpi.com. The optimal condition for creating a hydrophobic surface layer is often found at a slightly alkaline pH where both ionic and molecular forms of dodecylamine co-exist and form a dense monolayer nih.govresearchgate.net.
Effects of Metal Ions (e.g., Ca2+) on Adsorption Affinity
The presence of metal ions, such as calcium (Ca2+), can significantly inhibit the adsorption of this compound onto mineral surfaces. Studies investigating the flotation of sillimanite with this compound as a collector have shown that Ca2+ ions have a remarkable inhibitory effect across a pH range of 2.0 to 9.0 mdpi.com.
The primary mechanism for this inhibition is competitive adsorption. Both the dodecylammonium cation (RNH3+) and Ca2+ ions compete for the same active sites on the mineral surface mdpi.com. Molecular dynamics simulations suggest that Ca2+ ions and RNH3+ may compete for interaction with oxygen atoms on the sillimanite surface. The presence of Ca2+ ions decreases the electrostatic attraction between the hydrogen in the RNH3+ group and the oxygen on the mineral surface mdpi.com. This competition leads to a lower concentration of adsorbed dodecylammonium cations on the surface, thereby reducing its effectiveness in processes like flotation mdpi.com.
Binding Energy Analysis of Adsorption
Binding energy calculations provide quantitative insight into the strength of adsorption. A higher binding energy indicates a stronger interaction and more stable adsorption. Density Functional Theory (DFT) calculations have been used to determine the binding energy of the dodecylammonium cation (represented as RNH3+) on a sillimanite surface.
In the absence of competing ions, the interaction is strong. However, the presence of Ca2+ ions lowers the binding energy, confirming the inhibitory effect observed in experimental studies. This reduction in binding energy signifies a weaker and less stable adsorption of this compound on the mineral surface when calcium ions are present mdpi.com.
Sorption to Environmental Matrices (e.g., Agricultural Soils)
Sorption Kinetics and Equilibrium Modeling
The sorption of this compound and related quaternary ammonium compounds (QACs) to agricultural soils is a relatively rapid process. Batch experiments have shown that sorption equilibrium for dodecyltrimethylammonium (B156365) chloride (DTAC), a similar compound, is reached within 120 minutes nih.govresearchgate.net. The kinetics of this process are well-described by the pseudo-second-order model nih.govresearchgate.net.
To describe the equilibrium state, both the Freundlich and Langmuir isotherm models have been successfully applied to the isotherm data, with the Langmuir model often providing a better fit nih.govresearchgate.net. The sorption process is generally found to be spontaneous and favorable nih.govresearchgate.net.
Ion Exchange Mechanisms in Sorption
The primary mechanism governing the sorption of this compound to soil is physical sorption dominated by ion exchange nih.govresearchgate.net. Soil particles, particularly clay minerals and organic matter, have negatively charged surfaces. These negative charges attract and hold cations from the soil solution.
When this compound is introduced into the soil environment, the positively charged dodecylammonium cation (RNH3+) can displace other cations (like Ca2+, Mg2+, K+, Na+) from these exchange sites on the soil colloids mdpi.comuottawa.caeagri.org. This process is a reversible exchange of cations between the liquid phase (soil water) and the solid phase (soil particles) uottawa.caeagri.org. The extent of this exchange is a key factor in determining the mobility and bioavailability of the compound in the soil mdpi.com.
Role of Soil Constituents (e.g., Clay Content) in Sorption
The sorption of this compound in agricultural soils is significantly controlled by the properties of the soil itself. Among the various soil constituents, clay content has been identified as a predominant factor nih.govresearchgate.net. Soils with higher clay content exhibit a greater sorption affinity and capacity for QACs nih.govresearchgate.netfrontiersin.org.
Clay minerals provide a large, negatively charged surface area, which is crucial for the ion exchange mechanism frontiersin.org. Consequently, in soils with lower clay content and lower pH values, this compound is likely to have higher mobility nih.govresearchgate.net. While soil organic matter also contributes to the cation exchange capacity, studies on similar compounds have shown that clay content often plays the more dominant role in their sorption nih.govresearchgate.netfrontiersin.org.
Adsorption onto Carbonaceous Materials (e.g., Activated Carbon)
The adsorption of this compound, a cationic surfactant, onto carbonaceous materials is a subject of significant interest due to its implications in various industrial processes and environmental remediation. Carbonaceous adsorbents, such as activated carbon and graphene oxide, are widely utilized for the removal of organic pollutants from aqueous solutions owing to their large specific surface area and porous structure.
The equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed onto the surface of a carbonaceous material can be described by adsorption isotherms. Commonly used models for this analysis are the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. researchgate.net
In a study investigating the adsorption of dodecylamine hydrochloride (DACl) onto graphene oxide (GO), a carbonaceous material with a large surface area, the experimental data were found to be well-described by the Freundlich isotherm model. researchgate.net This suggests that the adsorption of this compound onto graphene oxide is a multilayer process occurring on a heterogeneous surface. researchgate.net The parameters for the Freundlich model in this study are detailed in the table below.
Freundlich Isotherm Parameters for this compound Adsorption on Graphene Oxide
| Parameter | Value | Unit |
|---|---|---|
| KF | 1.83 | (mg/g)(L/mg)1/n |
| n | 2.23 | dimensionless |
| R2 | 0.99 | dimensionless |
Data sourced from a study on the adsorption of dodecylamine hydrochloride on graphene oxide. researchgate.net
The adsorption of this compound onto carbonaceous materials is governed by a combination of driving forces, primarily hydrophobic and electrostatic interactions.
Electrostatic Interactions: this compound is a cationic surfactant, meaning it carries a positive charge in aqueous solutions due to the protonation of its amine group. Carbonaceous materials like activated carbon and graphene oxide often possess negatively charged functional groups on their surfaces, such as carboxylic and hydroxyl groups. researchgate.net This difference in charge leads to a strong electrostatic attraction between the positively charged dodecylammonium ions and the negatively charged surface of the adsorbent, playing a crucial role in the initial adsorption process. researchgate.netnih.gov
Research on the adsorption of dodecylamine hydrochloride onto graphene oxide has indicated that the primary mechanisms for adsorption are electrostatic interactions and hydrogen bonding. researchgate.net The study highlighted that the adsorption process was endothermic, further suggesting the complexity of the interactions involved. researchgate.net The interplay of these forces results in the effective removal of this compound from aqueous solutions by carbonaceous adsorbents.
Molecular Level Interactions and Advanced Characterization of Dodecylammonium Chloride Systems
Molecular Modeling and Computational Chemistry
Computational methods provide a molecular-level lens to view the interactions of dodecylammonium chloride (DDACl) at interfaces and to predict its behavior in solution. These theoretical approaches are crucial for understanding the mechanisms that drive the surfactant's functionality.
Molecular Dynamics Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations have been instrumental in detailing the adsorption mechanisms of this compound onto various surfaces. Studies on complex aluminosilicate (B74896) minerals, such as spodumene and jadeite, reveal that DDACl, a cationic surfactant, physically adsorbs onto negatively charged mineral surfaces. nih.gov The primary driving forces for this adsorption are electrostatic interactions and hydrogen bonding. nih.gov
In these simulations, the dodecylammonium cation (DDA+) orients itself with the positively charged ammonium (B1175870) headgroup (-NH3+) directed towards the negatively charged mineral surface. nih.gov This interaction is often mediated by hydrogen bonds forming between the amine protons and the oxygen atoms on the mineral's surface. The hydrophobic dodecyl tail then extends away from the surface, creating a hydrophobic layer that can alter the wettability of the mineral. nih.govnih.gov
MD simulations performed on muscovite (B576469) surfaces further clarify these interactions. It was found that DDACl is an effective collector for muscovite flotation, with adsorption occurring via electrostatic forces and hydrogen bonding. nih.gov When used in mixed surfactant systems, for instance with sodium oleate, DDACl molecules can form micelle-like structures that co-adsorb onto the mineral surface, enhancing the adsorption of both surfactants. nih.gov
The interaction energies, which quantify the strength of the adsorption, have been calculated through these simulations. A more negative interaction energy indicates a stronger and more favorable adsorption process.
Table 1: Calculated Interaction Energies from Molecular Dynamics Simulations
| Surfactant System | Mineral Surface | Interaction Energy (kcal/mol) | Primary Interaction Forces |
|---|---|---|---|
| This compound | Spodumene (110) | -115.4 | Electrostatic, Hydrogen Bonding |
| This compound | Spodumene (001) | -123.6 | Electrostatic, Hydrogen Bonding |
| This compound | Jadeite (110) | -109.8 | Electrostatic, Hydrogen Bonding |
| This compound | Jadeite (001) | -118.9 | Electrostatic, Hydrogen Bonding |
Data sourced from studies on aluminosilicate minerals. nih.govnih.gov
Surface Energy Computations
Computational chemistry allows for the calculation of surface energies of materials, providing insight into their stability and reactivity. The adsorption of a surfactant like this compound can significantly modify these surface energies. For instance, the surface energies for the cleavage planes of minerals like spodumene and jadeite have been computed to establish a baseline before simulating surfactant interaction. nih.gov
The adsorption of DDACl onto these surfaces effectively lowers the interfacial energy between the mineral and the aqueous phase. This reduction in energy is the thermodynamic driving force for the spontaneous adsorption process. By creating a new surface layer composed of the oriented surfactant molecules, DDACl passivates the high-energy mineral surface, leading to a more stable system. While specific values for the change in surface energy upon DDACl adsorption are complex to isolate from total interaction energies, the strong adsorption observed in simulations inherently points to a significant reduction in surface free energy. nih.gov
Theoretical Descriptors for Surfactant Behavior (e.g., Regular Solution Theory)
The behavior of surfactants in bulk solution and at interfaces can be described by various theoretical models. These models use thermodynamic principles to predict properties like micelle formation, surface tension, and interactions in mixed surfactant systems. While Regular Solution Theory is one such model, often applied to describe non-ideal mixing, other thermodynamic approaches are also used to characterize the behavior of ionic surfactants like this compound.
For instance, the Gibbs adsorption isotherm is a fundamental equation used to relate the surface tension of a solution to the concentration of the surfactant at the interface. This model allows for the calculation of the surface excess concentration (Γ), which is the measure of how much surfactant is adsorbed at the interface compared to the bulk solution. This parameter is critical for understanding the efficiency of a surfactant in reducing surface tension. Models based on the Butler equation, a surface phase approach, have also been developed to describe the surface tension of surfactant solutions by considering the surface tension of the pure surfactant, its molecular area, and its critical micelle concentration (CMC). acs.org These theoretical frameworks are essential for interpreting experimental data and predicting the performance of DDACl in various applications. acs.org
Spectroscopic and Diffraction Studies
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the structure, dynamics, and local environment of molecules in DDACl systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing molecular-level details in lyotropic liquid crystalline phases formed by this compound in water. By studying different atomic nuclei, researchers can piece together a comprehensive picture of molecular order and dynamics.
Studies of this compound-water systems, which form various liquid crystal phases, have utilized ¹H and ²H NMR to investigate molecular dynamics across a wide frequency scale. nih.gov
²H NMR (Deuterium NMR): By selectively replacing hydrogen with deuterium (B1214612) on the DDACl molecule, ²H NMR can probe the orientation and mobility of specific segments of the surfactant chain. The analysis of ²H NMR lineshapes has provided clear evidence for local trans-gauche conformational changes within the dodecyl chains. nih.gov This indicates that even within ordered liquid crystal structures, the hydrocarbon tails retain a degree of flexibility. This technique is highly sensitive to the local order parameter of the C-D bond vector, offering a direct measure of the degree of alignment of the surfactant molecules within the mesophase.
¹H NMR (Proton NMR): ¹H NMR relaxometry, specifically by measuring the spin-lattice relaxation time (T₁) over a broad range of Larmor frequencies, reveals insights into different types of molecular motion. nih.gov In the smectic and nematic phases of DDACl solutions, collective motions known as order director fluctuations are the dominant relaxation mechanism at frequencies below 1 MHz. At higher frequencies, the relaxation is governed by faster local motions and the translational diffusion of the surfactant molecules. nih.gov
Table 2: Summary of NMR Findings for this compound Systems
| NMR Nucleus | Information Obtained | Key Findings |
|---|---|---|
| ²H | Local chain conformation and order | Evidence of trans-gauche isomerizations in the alkyl chain. nih.gov |
| ¹H | Molecular dynamics (collective and local) | Order director fluctuations dominate low-frequency relaxation; local motions and diffusion dominate at high frequencies. nih.gov |
X-ray Scattering and Diffraction Techniques
Small Angle X-ray Scattering (SAXS) is a key technique for determining the structural parameters of this compound aggregates in solution. SAXS provides information on the size, shape, and oligomerization state of macromolecules and self-assembled structures under near-native conditions. condensates.com The technique is based on measuring the elastic scattering of X-rays at very small angles (typically 0.1°–5°). mdpi.com
When applied to systems like this compound, which can form micelles, vesicles, and other aggregates, SAXS can be used to determine a range of structural parameters. The scattering data can be analyzed to extract information about:
Bilayer Structure: For lamellar structures like vesicles, SAXS can provide detailed information about the lipid bilayer, including its thickness and electron density profile. nih.gov
Vesicle Size Distribution: In polydisperse samples of vesicles, SAXS data analysis can yield the distribution of vesicle sizes. nih.gov
Multilamellar Organization: The presence of Bragg peaks in the scattering pattern is indicative of long-range order, such as the stacking of bilayers in multilamellar vesicles. nih.gov
The analysis of SAXS data often involves fitting a theoretical model to the experimental scattering curve. This allows for the quantitative determination of the structural parameters that describe the this compound aggregates. nih.gov
Structural Parameters from SAXS Analysis of this compound Systems
| Parameter | Information Obtained | Method of Determination |
|---|---|---|
| Radius of Gyration (R_g) | Overall size of the aggregate. | Guinier analysis of the low-angle scattering data. nih.gov |
| Bilayer Thickness | Thickness of the surfactant bilayer in vesicles. | Model fitting of the full scattering curve. nih.gov |
| Electron Density Profile | Distribution of electrons across the bilayer. | Model fitting of the full scattering curve. nih.gov |
| Size Distribution | Polydispersity of aggregates like vesicles. | Analysis of the form factor in the scattering data. nih.gov |
Synchrotron X-ray diffraction is a highly powerful technique for characterizing the lyotropic polymorphism of this compound. The high brilliance of synchrotron sources provides significant advantages over conventional laboratory X-ray sources, including higher resolution and the ability to detect weak diffraction signals from samples with low concentrations of the ordered phase. nih.gov
Polymorphism refers to the ability of a substance to exist in more than one crystalline or liquid crystalline form. mdpi.com In the context of this compound, this relates to the various lyotropic liquid crystal phases it can form in the presence of a solvent. Synchrotron X-ray diffraction is particularly well-suited for identifying and characterizing these different polymorphic forms. nih.govmdpi.com
The technique allows for the precise determination of the structural parameters of the different phases, such as the repeat spacings of lamellar (L_α, L_β) and inverted hexagonal (H_II) phases. nih.gov By performing diffraction measurements as a function of temperature and hydration, detailed phase diagrams can be constructed. nih.gov This enables a thorough understanding of the conditions under which different lyotropic phases are stable and the nature of the transitions between them. The high flux of synchrotron radiation also allows for time-resolved studies, which can be used to investigate the kinetics of phase transitions.
Light Scattering Techniques for Aggregate Size and Morphology Determination
Light scattering techniques, including Static Light Scattering (SLS) and Dynamic Light Scattering (DLS), are fundamental tools for determining the size and morphology of this compound aggregates in solution. mdpi.comnih.gov
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle. mdpi.com This information can be used to determine:
Weight-Average Molecular Weight (M_w): By extrapolating the scattering data to zero angle and zero concentration, the M_w of the aggregates can be determined. nih.gov
Radius of Gyration (R_g): For aggregates that are not small compared to the wavelength of light, the angular dependence of the scattered intensity provides the R_g. nih.gov
Second Virial Coefficient (A₂): This parameter provides information about the interactions between the aggregates in solution. nih.gov
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. These fluctuations arise from the Brownian motion of the aggregates in solution. nih.gov Analysis of the correlation function of the scattered light intensity yields the translational diffusion coefficient of the aggregates. From the diffusion coefficient, the hydrodynamic radius (R_h) of the aggregates can be calculated using the Stokes-Einstein equation. DLS is particularly useful for determining the size distribution of aggregates in a suspension. nih.gov
Information from Light Scattering Techniques for this compound Aggregates
| Technique | Measured Property | Derived Parameter |
|---|---|---|
| Static Light Scattering (SLS) | Time-averaged scattered intensity vs. angle | Weight-Average Molecular Weight (M_w), Radius of Gyration (R_g), Second Virial Coefficient (A₂) nih.gov |
| Dynamic Light Scattering (DLS) | Time-dependent fluctuations in scattered intensity | Translational Diffusion Coefficient, Hydrodynamic Radius (R_h), Size Distribution nih.gov |
Biophysical Investigations of this compound Interactions
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Interactions with Model Lipid Membranes and Bilayers
This compound (DAC), as a cationic surfactant, exhibits significant interactions with model lipid membranes, leading to alterations in the bilayer's structure and phase behavior. The primary modes of interaction are driven by both electrostatic and hydrophobic forces between the positively charged ammonium headgroup and the zwitterionic or anionic lipid headgroups, as well as the insertion of the dodecyl hydrocarbon tail into the hydrophobic core of the membrane.
Studies on similar quaternary ammonium compounds provide insight into the mechanisms by which DAC interacts with lipid bilayers. For instance, N-dodecyl-N,N-dimethyl-N-benzylammonium chloride has been shown to have a pronounced destabilizing effect on phosphatidylcholine/cholesterol bilayers. nih.gov The presence of the chloride counterion, being a highly electronegative ion, contributes to a stronger interaction and disruption of the membrane structure, particularly in the presence of cholesterol. nih.gov The interaction leads to changes in the thermotropic phase behavior of the lipid bilayer. nih.gov
The insertion of the dodecyl chain into the lipid bilayer disrupts the ordered packing of the lipid acyl chains. This disruption can lead to an increase in membrane fluidity and a decrease in the main phase transition temperature (Tm) of the lipid bilayer. The gel state of a lipid bilayer is characterized by a smaller area per lipid, greater thickness, and higher order in the lipid tails compared to the fluid phase. researchgate.net The introduction of DAC can induce a transition from the more ordered gel phase to the disordered liquid-crystalline phase at a lower temperature than in the pure lipid system. Cationic surfactants, in general, can induce shape transitions in lipid domains at high surface pressures. nih.gov
Research on the interaction of various drugs and surfactants with model lipid membranes has shown that these interactions can be predictive of the compound's effect on biological membranes. For example, the concentration at which anesthetics like dodecyltrimethylammonium (B156365) chloride cause disruption in dimyristoylphosphatidylglycerol (DMPG) lipid bilayers has been correlated with concentrations that cause irreversible nerve injury. acs.orgnih.gov This highlights the importance of understanding these molecular-level interactions.
The table below summarizes the effects of a related cationic surfactant on the phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers, illustrating the type of influence this compound would have.
| Surfactant | Lipid System | Observed Effect on Phase Transition | Reference |
|---|---|---|---|
| N-dodecyl-N,N-dimethyl-N-benzylammonium chloride | DPPC/cholesterol | Destabilization of membrane structure, altered thermotropic phase behavior | nih.gov |
Effects on Cellular Membrane Permeability as a Research Tool
The ability of this compound and other cationic surfactants to disrupt lipid bilayers translates into a significant effect on the permeability of cellular membranes. This property is harnessed in research to permeabilize cell membranes for the introduction of molecules that cannot passively diffuse across, such as DNA, RNA, proteins, and certain dyes.
The mechanism of permeabilization involves the integration of DAC monomers into the cell membrane. The positively charged headgroup interacts with the negatively charged components of the cell surface and the phospholipid headgroups, while the hydrophobic tail inserts into the lipid core. This disrupts the local membrane structure, creating transient pores or regions of increased disorder, which enhances the permeability of the membrane. nih.govnih.gov This effect is concentration-dependent, with higher concentrations leading to greater membrane disruption and, eventually, cell lysis.
As a research tool, controlling the concentration of DAC allows for a graded increase in membrane permeability. This can be utilized in various applications:
Drug Delivery Studies: To facilitate the entry of therapeutic agents into cells for in vitro studies. rsc.org
Introducing Genetic Material: For transient transfection of cells with plasmids or siRNA.
Labeling Intracellular Structures: Allowing the passage of fluorescent probes, like propidium (B1200493) iodide, to stain intracellular components such as the nucleus, which is a common method to assess cell viability. nih.govmdpi.com
Studies on the related compound cetyltrimethylammonium chloride (CTAC) have demonstrated its efficacy in increasing the permeability of fungal cell membranes, leading to cell death. nih.govmdpi.com Assays using membrane-impermeable dyes like propidium iodide show a significant increase in fluorescence in CTAC-treated cells, indicating compromised membrane integrity. nih.govmdpi.com This principle is directly applicable to the use of this compound as a tool to modulate membrane permeability in a controlled manner for research purposes.
The following table provides data on the effect of a related cationic surfactant on the membrane integrity of Candida species, which is indicative of its permeabilizing action.
| Organism | Compound | Assay | Result | Reference |
|---|---|---|---|---|
| Candida albicans | Cetyltrimethylammonium chloride (CTAC) | Propidium Iodide Staining | Increased fluorescence, indicating loss of cell membrane integrity | nih.govmdpi.com |
| Candida tropicalis | Cetyltrimethylammonium chloride (CTAC) | Propidium Iodide Staining | Increased fluorescence, indicating loss of cell membrane integrity | nih.gov |
| Candida glabrata | Cetyltrimethylammonium chloride (CTAC) | Propidium Iodide Staining | Increased fluorescence, indicating loss of cell membrane integrity | nih.gov |
Biomacromolecular Complexation (e.g., Protein Interaction Mechanisms)
This compound, as a cationic surfactant, can engage in complexation with biomacromolecules, most notably proteins. These interactions are primarily driven by a combination of electrostatic and hydrophobic forces and can lead to significant conformational changes in the protein structure. redalyc.orgrsc.org
The interaction mechanism often begins with the electrostatic attraction between the positively charged ammonium headgroup of DAC and negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. nih.gov As the concentration of DAC increases, hydrophobic interactions become more dominant. The dodecyl tails of the surfactant molecules can bind to hydrophobic pockets on the protein surface or even penetrate the protein's interior, leading to unfolding. nih.gov
Bovine serum albumin (BSA) is a well-studied model protein for these interactions. Studies with cationic surfactants like cetyltrimethylammonium chloride (CTAC) have shown that at low concentrations, the surfactant monomers bind to high-affinity sites on the protein. redalyc.orgscielo.br As the concentration approaches the critical micelle concentration (CMC), cooperative binding occurs, where surfactant molecules form micelle-like aggregates along the unfolded polypeptide chain. rsc.org This process can lead to the denaturation of the protein, altering its secondary and tertiary structures. nih.gov
The binding of cationic surfactants can induce major alterations in protein conformation, often causing partial unfolding. nih.gov This is in contrast to some lipids, like cholesterol, which have been shown to stabilize protein secondary structure. nih.gov The interaction is also influenced by the presence of other molecules and the ionic strength of the solution. An increase in salt concentration can screen the electrostatic interactions, potentially weakening the protein-surfactant complexation. nih.gov
The following table summarizes binding parameters for the interaction of various lipids and surfactants with Bovine Serum Albumin (BSA), providing a comparative context for the expected interactions of this compound.
| Ligand | Protein | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) | Reference |
|---|---|---|---|---|
| Cholesterol (Chol) | BSA | (1.12 ± 0.40) x 10³ | 1.1 | nih.gov |
| (dioctadecyldimethyl)ammonium bromide (DDAB) | BSA | (1.50 ± 0.50) x 10³ | 1.28 | nih.gov |
| 1,2-dioleoyl-3-(trimethylammonium)propane (DOTAP) | BSA | (2.45 ± 0.80) x 10³ | 1.21 | nih.gov |
Chemical Reactivity and Catalytic Applications of Dodecylammonium Chloride
Catalytic Roles in Organic Transformations
While dodecylammonium chloride is not a catalyst in the classical sense for a wide range of organic transformations, its properties as a phase-transfer catalyst and its ability to form structured reaction media can influence certain reactions. The catalytic activity of quaternary ammonium (B1175870) salts, a class of compounds to which DAC belongs, has been noted in various organic reactions, primarily through enhancing the reactivity of anions in a biphasic system.
Transfer hydrogenation is a crucial method for the reduction of carbonyl compounds to alcohols, utilizing hydrogen donor molecules in the presence of a catalyst. While there is a lack of direct research literature detailing the specific use of this compound as a primary catalyst for the transfer hydrogenation of carbonyl compounds, the broader class of quaternary ammonium salts has been shown to catalyze hydrogenation reactions. These salts can act as phase-transfer catalysts, facilitating the transfer of hydride species or activating the hydrogen donor in a multiphase reaction system.
The catalytic effect of quaternary ammonium salts in hydrogenation processes suggests a potential, though not extensively documented, role for this compound. The mechanism would likely involve the formation of an ion pair between the dodecylammonium cation and an anionic hydride species, which would then be more soluble and reactive in the organic phase containing the carbonyl substrate.
Table 1: Potential Role of this compound in Transfer Hydrogenation
| Feature | Description |
|---|---|
| Proposed Catalytic Role | Phase-transfer catalyst |
| Substrates | Ketones, Aldehydes |
| Products | Secondary and primary alcohols |
| Hydrogen Source | Isopropanol, Formic acid |
| Postulated Mechanism | Formation of a reactive ion pair with a hydride donor, enhancing its solubility and reactivity in the organic phase. |
It is important to note that this application remains largely speculative without direct experimental evidence for this compound itself.
Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, typically catalyzed by transition metal complexes. A comprehensive review of the scientific literature does not indicate a direct catalytic or co-catalytic role for this compound in this reaction. ROMP catalysts are highly specific, and the reaction mechanism does not typically involve the type of phase-transfer or micellar catalysis that this compound would facilitate. Therefore, there is no established application or significant research to support the use of this compound in ring-opening metathesis polymerization of olefins.
Role in Polymer and Material Synthesis
The surfactant properties of this compound are well-utilized in the synthesis of polymers and advanced materials. Its ability to form micelles and act as a template directs the formation of specific polymer and material structures.
In emulsion polymerization, a surfactant is essential for emulsifying the monomer in a continuous phase (typically water) and stabilizing the resulting polymer particles. Cationic surfactants, such as this compound, are used to produce positively charged polymer latexes. The dodecylammonium ions adsorb onto the surface of the monomer droplets and the subsequent polymer particles, with their hydrophobic tails oriented towards the core and their positively charged heads facing the aqueous phase. This creates a stabilizing electrostatic repulsion between the particles, preventing coagulation.
Table 2: Influence of this compound in Emulsion Polymerization
| Parameter | Effect of Increasing this compound Concentration |
|---|---|
| Micelle Concentration | Increases |
| Particle Nucleation Rate | Increases |
| Final Particle Size | Decreases |
| Polymerization Rate | Generally increases up to a certain concentration |
| Latex Stability | Increases |
This compound can act as a structure-directing agent or template in the synthesis of mesoporous materials, such as silica (B1680970) and aluminosilicates. In a typical synthesis, the surfactant molecules self-assemble into micelles or liquid crystalline phases in the reaction mixture. Inorganic precursors then hydrolyze and condense around these ordered surfactant assemblies. Subsequent removal of the organic template, usually by calcination or solvent extraction, leaves behind a porous inorganic framework with a regular arrangement of pores.
The size and shape of the micelles formed by this compound, which can be influenced by factors such as concentration, temperature, and the presence of co-solvents, dictate the pore size and structure of the final mesoporous material. This templating function is crucial for creating materials with high surface areas and well-defined pore structures for applications in catalysis, separation, and drug delivery.
Enzymatic Reaction Enhancement
This compound can influence the activity of enzymes through various mechanisms. As a surfactant, it can interact with both the enzyme and the substrate, potentially altering the enzyme's conformation and the local concentration of the substrate.
Research has shown that this compound can affect the activity of certain enzymes. For instance, its interaction with esterases has been studied, where it can influence the hydrolysis of esters. The presence of this compound can lead to an increase in the local concentration of a substrate at an interface, which can, in some cases, enhance the enzymatic reaction rate. Furthermore, the binding of this compound to an enzyme can induce conformational changes that may either activate or inhibit the enzyme's catalytic function. The specific effect is highly dependent on the particular enzyme, the substrate, and the reaction conditions. For example, in some systems, the formation of micelles by this compound can provide a microenvironment that is favorable for the enzymatic reaction, leading to an observed enhancement in activity.
Environmental and Applied Chemical Mechanisms Involving Dodecylammonium Chloride
Smart Material Development
Dodecylammonium chloride (DAC), a cationic surfactant, serves as a versatile building block in the development of smart materials. Its amphiphilic nature, characterized by a positively charged ammonium (B1175870) head group and a long hydrophobic dodecyl tail, allows it to participate in complex self-assembly processes that are responsive to external stimuli.
The integration of dodecylammonium moieties into larger supramolecular structures has led to the creation of advanced materials that exhibit pH-responsive behavior. A notable example involves a water-soluble pillar frontiersin.orgarene chemically modified with this compound (CP6). frontiersin.orgnih.gov This macrocyclic host molecule can form stable 1:1 host-guest complexes with specific aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA) and 2-naphthalenesulfonic acid (2-NA). nih.gov
The formation and dissociation of these complexes are reversibly controlled by the pH of the aqueous solution. The mechanism relies on the protonation state of the guest molecules and the electrostatic interactions within the assembly. In an acidic or neutral medium, the sulfonic acid guest is accommodated within the cavity of the pillar frontiersin.orgarene host. The addition of a base (like NaOH) deprotonates the guest, leading to electrostatic repulsion and causing the guest molecule to be expelled from the host cavity. frontiersin.orgnih.gov Subsequent addition of an acid (like HCl) restores the complex. nih.gov This reversible complexation, driven by pH changes, is a key principle for designing smart materials for applications such as the controlled capture and release of pollutants. frontiersin.orgnih.gov
Table 1: pH-Responsive Host-Guest System Components
| Component | Role | pH-Triggered Mechanism |
| Pillar frontiersin.orgarene dodecyl-ammonium chloride (CP6) | Host Molecule | Provides a cavity for guest encapsulation. |
| p-toluenesulfonic acid (p-TSA) | Guest Molecule | Binds within the host cavity at neutral/acidic pH. |
| 2-naphthalenesulfonic acid (2-NA) | Guest Molecule | Binds within the host cavity at neutral/acidic pH. |
| Base (e.g., NaOH) | Trigger | Dethreads the guest from the host by deprotonation. |
| Acid (e.g., HCl) | Trigger | Re-establishes the host-guest complex. |
Electrostatic self-assembly is a powerful strategy for constructing well-defined functional nano-objects from the bottom up. frontiersin.orgnih.gov This process leverages the attractive forces between oppositely charged species to drive the formation of ordered structures. This compound, as a cationic molecule, is an ideal component for such assemblies.
The fundamental mechanism involves the interaction of the positively charged ammonium headgroup of DAC with anionic molecules or surfaces. This interaction neutralizes charge and, in concert with other non-covalent forces like hydrophobic interactions and van der Waals forces, directs the assembly into specific morphologies such as spheres, rods, or vesicles. nih.gov For instance, related dodecyl-chain surfactants like dodecyltrimethylammonium (B156365) chloride have been used to assemble with anionic dye molecules. researchgate.net The electrostatic attraction between the cationic surfactant and the anionic dye initiates the formation of ion pairs. These pairs then organize further, driven by factors like π-π stacking between dye molecules and hydrophobic interactions between the dodecyl tails, resulting in the formation of structured nanomaterials. researchgate.net The precise size, shape, and function of the resulting nano-objects can be tuned by changing the molecular building blocks, their concentrations, and ambient conditions. frontiersin.org
Environmental Applications (Mechanistic Focus)
The unique chemical properties of this compound are harnessed for various environmental applications, from water purification to mineral extraction. The mechanisms underlying these applications are rooted in the molecule's surface activity and electrostatic charge.
This compound and similar cationic surfactants are implicated in pollutant removal processes, particularly through adsorption onto solid matrices like powdered activated carbon (PAC). eeer.orgeeer.org The primary mechanisms governing the adsorption of such cationic surfactants are physisorption, driven by a combination of electrostatic attraction, van der Waals forces, and hydrophobic interactions. eeer.org
When used to remove anionic pollutants, the positively charged head of the dodecylammonium ion can directly interact with the negatively charged pollutant. More commonly, the surfactant itself is removed from water by adsorbing onto a substrate. For instance, in the adsorption of benzalkonium chlorides (which also contain a dodecyl alkyl chain) onto PAC, the process is governed by physical adsorption. eeer.orgeeer.org The key mechanistic steps are:
Hydrophobic Interaction: The long, nonpolar dodecyl tail has a strong affinity for nonpolar surfaces like activated carbon, driving the molecule out of the aqueous phase and onto the adsorbent.
Van der Waals Forces: These weak intermolecular forces contribute significantly to the physical binding of the long alkyl chain to the adsorbent surface. eeer.org
Electrostatic Interaction: If the adsorbent surface possesses negative charges, the cationic headgroup of the molecule will be electrostatically attracted to it.
Thermodynamic analyses of the adsorption of similar dodecyl-chain surfactants onto PAC have shown the process to be spontaneous and endothermic. eeer.org
Table 2: Mechanistic Aspects of Dodecyl-Chain Surfactant Adsorption on PAC
| Driving Force | Interacting Parts | Description |
| Hydrophobic Interaction | Dodecyl tail and PAC surface | The nonpolar alkyl chain is repelled by water and attracted to the carbon surface. |
| Van der Waals Forces | Dodecyl tail and PAC surface | Weak, non-specific attractions that stabilize the adsorbed state. |
| Electrostatic Attraction | Ammonium head and PAC surface | Attraction between the positive headgroup and negatively charged sites on the adsorbent. |
In mineral processing, this compound functions as a cationic "collector" in froth flotation, a process used to selectively separate minerals. journalssystem.com This application is particularly effective for separating negatively charged silicate (B1173343) minerals, such as quartz and feldspar, from desired ores. bohrium.com
The mechanism of action is based on altering the surface properties of the target mineral from hydrophilic (water-loving) to hydrophobic (water-repelling). The process unfolds as follows:
Electrostatic Adsorption: In an aqueous slurry, the surfaces of silicate minerals like quartz (SiO₂) are typically negatively charged. The positively charged dodecylammonium headgroup is electrostatically attracted to these anionic sites on the mineral surface.
Hydrophobic Surface Formation: The surfactant adsorbs onto the mineral with its cationic head attached to the surface and its long, hydrophobic dodecyl tail oriented outwards, into the aqueous phase.
Air Bubble Attachment: This outward-facing layer of hydrocarbon tails renders the mineral particle surface non-wettable and hydrophobic. When air is bubbled through the slurry, these hydrophobic particles preferentially attach to the air bubbles.
Separation: The mineral-laden air bubbles rise to the surface to form a froth, which can be skimmed off, thereby separating the target mineral from other hydrophilic minerals that remain suspended in the water.
This selective modification of surface chemistry is the key to the successful separation of minerals using this compound as a collector. journalssystem.combohrium.com
The environmental fate of this compound is dictated by its physicochemical properties as a cationic surfactant. Its mobility in soil and aquatic systems is generally limited due to its strong tendency to adsorb to negatively charged particles.
Mobility: In the environment, surfaces of clay minerals, organic matter, and sediments are predominantly negatively charged. The cationic this compound will readily and strongly adsorb to these surfaces via electrostatic attraction. This process, known as sorption, effectively immobilizes the compound, reducing its concentration in the water column and limiting its transport through soil and groundwater.
Bioaccumulation: The potential for bioaccumulation is primarily linked to the hydrophobic dodecyl chain. The mechanism for bioaccumulation involves the partitioning of the molecule from the aqueous environment into the lipid-rich tissues of aquatic organisms. The long alkyl tail can readily intercalate into the lipid bilayers of cell membranes. This hydrophobic interaction is the main driver for the compound to accumulate in organisms at concentrations higher than in the surrounding environment. While its strong sorption to sediment can reduce bioavailability, any dissolved fraction poses a risk for uptake and accumulation in benthic and aquatic life.
Research into Antimicrobial Resistance Mechanisms
The widespread use of this compound and other quaternary ammonium compounds (QACs) in various disinfection and industrial applications has led to growing concerns about the development of antimicrobial resistance in bacteria. Microorganisms have evolved sophisticated strategies to counteract the bactericidal effects of these cationic surfactants. Research has identified several key mechanisms that contribute to bacterial resistance, primarily involving the modification of the cell envelope, the active expulsion of the compound from the cell, and the formation of protective biofilms.
A primary defense mechanism against this compound involves alterations to the bacterial cell membrane, which is its main target. The compound's positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell envelope through both ionic and hydrophobic forces. This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components, such as potassium ions, and ultimately cell death. ebi.ac.uk Resistant bacteria, however, can modify their membrane composition to reduce this interaction. By altering the phospholipids (B1166683) in their membranes, bacteria can decrease the net negative surface charge, thereby weakening the electrostatic attraction for the cationic this compound molecule and hindering its ability to disrupt the membrane. ebi.ac.uk
Another significant and widely studied resistance mechanism is the active removal of the antimicrobial agent from the bacterial cell via efflux pumps. nih.govnih.gov These are transport proteins embedded in the cell membrane that recognize and expel a broad range of toxic compounds, including QACs. The overexpression of genes encoding these pumps allows bacteria to maintain sublethal intracellular concentrations of this compound. Key families of efflux pumps involved in QAC resistance include the Small Multidrug Resistance (SMR) family, the Major Facilitator Superfamily (MFS), and the Resistance-Nodulation-Division (RND) family. researchgate.net Research on compounds structurally similar to this compound has demonstrated that resistance is directly linked to efflux mediated by the TolC outer membrane protein, a critical component of RND-type efflux systems in Gram-negative bacteria. nih.govfrontiersin.org
The genetic basis for this resistance is often found on mobile genetic elements like plasmids and integrons, which can be transferred between different bacteria. researchgate.net This horizontal gene transfer facilitates the rapid spread of resistance. Genes specifically associated with QAC resistance, known as qac genes (e.g., qacA/B, qacEΔ1), encode for proteins that function as efflux pumps. researchgate.net The presence of these genes is a strong indicator of reduced susceptibility to QACs.
Finally, bacteria can achieve a high level of resistance through the formation of biofilms. A biofilm is a community of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, preventing this compound from reaching the cells embedded within the community. Furthermore, bacteria within a biofilm often exhibit slower growth rates and altered physiological states, making them inherently less susceptible to antimicrobial agents.
The following tables summarize key research findings related to these resistance mechanisms, using data from this compound and structurally similar compounds to illustrate the concepts.
Table 1: Efflux Pump Families and Genes Associated with Resistance to Quaternary Ammonium Compounds
This table details the major families of efflux pumps and specific genes known to confer resistance to QACs, the class of compounds to which this compound belongs.
| Efflux Pump Family | Associated Genes | Mechanism of Action | Bacterial Examples |
| RND (Resistance-Nodulation-Division) | mexAB-oprM, acrAB | Forms a tripartite pump that spans the inner and outer membranes, expelling a wide range of substrates. TolC is a common outer membrane component. nih.govresearchgate.net | Pseudomonas aeruginosa, Escherichia coli |
| SMR (Small Multidrug Resistance) | qacC (smr), qacG, qacH, qacJ | Small membrane proteins that function as drug/proton antiporters to pump out cationic compounds. | Staphylococcus aureus, Escherichia coli |
| MFS (Major Facilitator Superfamily) | qacA, qacB | Larger transport proteins that utilize the proton motive force to export a broad spectrum of substrates, including various QACs. | Staphylococcus aureus |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of a Dodecyl-Chain QAC
The data below shows the antimicrobial activity of benzyl-dimethyl-dodecylammonium chloride (BAC12), a compound with high structural similarity to this compound, against several key bacterial species. The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population. nih.gov
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM | Minimum Bactericidal Concentration (MBC) in µM |
| Escherichia coli | 20 | 20 |
| Staphylococcus aureus | 20 | 20 |
| Pseudomonas aeruginosa | >150 | >150 |
Data sourced from research on benzyl-dimethyl-dodecylammonium chloride, a structurally analogous compound. nih.gov
Q & A
Q. What are the optimal methods for synthesizing and characterizing dodecylammonium chloride in laboratory settings?
this compound can be synthesized via neutralization of dodecylamine with hydrochloric acid. Characterization typically involves nuclear magnetic resonance (NMR) for structural validation, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and dynamic light scattering (DLS) to assess micelle formation. Critical micelle concentration (CMC) determination via conductivity or surface tension measurements is essential for studying its surfactant behavior .
Q. How does this compound interact with anionic surfactants like sodium dodecyl sulfate (SDS) in aqueous solutions?
Studies show that mixing this compound (cationic) with SDS (anionic) leads to precipitation due to electrostatic interactions. Phase separation occurs at specific molar ratios, forming insoluble complexes. Researchers should use turbidimetry and zeta potential measurements to monitor aggregation dynamics. Adjusting pH or ionic strength can modulate these interactions .
Q. What experimental techniques are recommended for analyzing the solubility of hydrophobic compounds in this compound solutions?
Solubilization efficiency is quantified using UV-Vis spectroscopy to measure dye uptake (e.g., Sudan III). Researchers should design experiments with controlled surfactant concentrations above the CMC and vary temperature to assess thermodynamic parameters like Gibbs free energy of solubilization .
Advanced Research Questions
Q. How do contradictions in reported CMC values for this compound arise, and how can they be resolved?
Discrepancies in CMC values stem from differences in measurement techniques (e.g., conductivity vs. fluorescence probing) and impurities in raw materials. To resolve this, researchers should cross-validate results using multiple methods and employ high-purity reagents. Statistical tools like Bland-Altman plots can assess measurement agreement .
Q. What molecular dynamics (MD) simulation parameters are critical for modeling this compound micelle formation?
MD simulations require accurate force fields (e.g., CHARMM36) to model alkyl chain flexibility and ammonium headgroup charge distribution. Researchers should simulate systems at varying concentrations and temperatures to predict micelle size and stability. Validation against small-angle X-ray scattering (SAXS) data ensures accuracy .
Q. How can researchers design experiments to study the environmental impact of this compound in aquatic systems?
Toxicity assays using Daphnia magna or algal cultures are standard. Experimental design must include controls for pH and salinity, as these factors influence surfactant bioavailability. High-performance liquid chromatography (HPLC) quantifies residual surfactant concentrations, while ecological risk assessments require LC₅₀ (lethal concentration) calculations .
Q. What strategies address inconsistencies in phase behavior data for this compound-salt mixtures?
Contradictions in phase diagrams often arise from kinetic vs. thermodynamic equilibrium states. Researchers should use time-resolved microscopy and rheology to differentiate metastable phases. Replicate experiments under inert atmospheres (to prevent CO₂ absorption) and document salt purity .
Methodological Challenges
Q. How can researchers optimize this compound-based systems for drug delivery applications?
Encapsulation efficiency studies require fluorescent probes (e.g., Nile Red) and confocal microscopy to visualize cargo distribution. Stability testing under physiological conditions (37°C, pH 7.4) with dialysis membranes simulates drug release kinetics. Cytotoxicity screening on cell lines (e.g., HeLa) is mandatory .
Q. What advanced spectroscopic methods elucidate the structural transitions of this compound during micellization?
Time-resolved fluorescence quenching (TRFQ) and cryo-transmission electron microscopy (cryo-TEM) capture transient micelle structures. Synchrotron-based SAXS provides high-resolution data on micelle shape transitions under shear stress .
Q. How should researchers approach contradictory findings in this compound’s antimicrobial efficacy studies?
Variability in microbial strains and surfactant purity complicates comparisons. Standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays are critical. Metagenomic analysis of microbial communities post-exposure can clarify resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
